molecular formula C11H16O2 B3427566 4-(2-Methylphenoxy)-1-butanol CAS No. 60222-63-1

4-(2-Methylphenoxy)-1-butanol

Cat. No.: B3427566
CAS No.: 60222-63-1
M. Wt: 180.24 g/mol
InChI Key: ZNJMNGCSHAXCOS-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)-1-butanol is an organic compound that belongs to the class of phenoxy alcohols It is characterized by a phenoxy group attached to a butanol chain, with a methyl group at the ortho position of the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenoxy)-1-butanol typically involves the reaction of 2-methylphenol (o-cresol) with 1-bromobutane in the presence of a base, such as potassium carbonate, to form the intermediate 4-(2-Methylphenoxy)-1-bromobutane. This intermediate is then subjected to a nucleophilic substitution reaction with sodium hydroxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenoxy)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The phenoxy group can be reduced to form the corresponding phenol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.

Major Products Formed

    Oxidation: 4-(2-Methylphenoxy)butanal or 4-(2-Methylphenoxy)butanone.

    Reduction: 2-Methylphenol.

    Substitution: 4-(2-Methylphenoxy)-1-chlorobutane or 4-(2-Methylphenoxy)-1-aminobutane.

Scientific Research Applications

4-(2-Methylphenoxy)-1-butanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anti-cancer properties.

    Industry: It is utilized in the production of specialty chemicals, including surfactants and plasticizers.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenoxy)-1-butanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): A herbicide that acts as a pro-pesticide for 2,4-D.

    4-(4-Chloro-2-methylphenoxy)butyric acid (MCPB): Another herbicide that acts as a pro-pesticide for MCPA.

Uniqueness

4-(2-Methylphenoxy)-1-butanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Unlike its herbicidal counterparts, it is primarily used as an intermediate in organic synthesis rather than as an active ingredient in agricultural applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(2-methylphenoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJMNGCSHAXCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306938
Record name 4-(2-Methylphenoxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60222-63-1
Record name 4-(2-Methylphenoxy)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60222-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylphenoxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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